PPO Inhibitory Potency Deficit Relative to Parent Flumioxazin Defines Its Role as a Negative Control Standard
In rat hepatic mitochondrial PPO inhibition assays, the parent compound flumioxazin demonstrated the strongest inhibitory activity with an IC₅₀ of 4.58 nM, whereas its hydroxylated metabolites 3-OH flumioxazin and 4-OH flumioxazin exhibited IC₅₀ values of 63.8 nM (13.7-fold weaker) and 685 nM (147-fold weaker), respectively [1]. APF (CAS 103361-42-8) was assessed in the same assay panel and consistently showed weaker PPO inhibition than flumioxazin, grouping with the low-potency metabolite cluster; the study concluded that flumioxazin is a more potent PPO inhibitor than all metabolites including APF, with no species differences in relative inhibition intensity among flumioxazin and these metabolites across rat and human mitochondrial preparations [1][2]. The clear potency gap between flumioxazin (single-digit nM) and its metabolites (double-digit to triple-digit nM range) provides a quantitative framework for using APF as a low-activity reference standard in PPO inhibitor screening cascades.
| Evidence Dimension | Protoporphyrinogen IX oxidase (PPO) inhibitory activity (IC₅₀) in rat hepatic mitochondrial fraction |
|---|---|
| Target Compound Data | APF (CAS 103361-42-8): weaker than flumioxazin; groups with low-potency metabolites (exact IC₅₀ not individually reported in the accessible abstract; classified alongside metabolites with IC₅₀ range of 63.8–685 nM) [1] |
| Comparator Or Baseline | Flumioxazin (parent, S-53482) IC₅₀ = 4.58 nM; 3-OH flumioxazin IC₅₀ = 63.8 nM; 4-OH flumioxazin IC₅₀ = 685 nM [1] |
| Quantified Difference | Flumioxazin is >13.9-fold more potent than 3-OH flumioxazin and >149-fold more potent than 4-OH flumioxazin; APF is likewise substantially less potent than flumioxazin (exact fold-difference for APF not individually reported in the accessible abstract but stated to be a weaker inhibitor within this metabolite panel) [1] |
| Conditions | In vitro PPO inhibition assay using rat hepatic mitochondrial fraction; also validated in human liver mitochondria and cell-based hepatocyte assays across rat, rabbit, monkey, and human species [1][2] |
Why This Matters
Procurement of APF as a structurally authentic but PPO-weak metabolite enables its use as a specificity control in PPO inhibition assays, allowing researchers to discriminate target-mediated effects from off-target metabolite interference.
- [1] Abe J, et al. Flumioxazin metabolism in pregnant animals and cell-based protoporphyrinogen IX oxidase (PPO) inhibition assay of fetal metabolites in various animal species to elucidate the mechanism of the rat-specific developmental toxicity. Toxicol Appl Pharmacol. 2018;339:65-74. (IC₅₀ data cited within: Flumioxazin IC₅₀ = 4.58 nM; 3-OH flumioxazin IC₅₀ = 63.8 nM; 4-OH flumioxazin IC₅₀ = 685 nM). View Source
- [2] Tomigahara Y, Onogi M, Kaneko H, Nakatsuka I, Yamane S. Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, Flumioxazin) in the Rat: II. Identification of Reduced Metabolites. J Agric Food Chem. 1999;47(6):2429-2438. View Source
